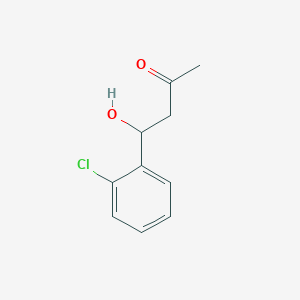

2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-

Description

Significance of Butanone Derivatives in Chemical Sciences

Butanone and its derivatives are of considerable importance in the chemical sciences. Beyond its role as a solvent, butanone is a key starting material for producing a range of other chemicals, including catalysts, antioxidants, and intermediates for pharmaceuticals and dyes. douwin-chem.com

The introduction of substituents onto the butanone backbone can lead to compounds with specific biological activities. For example, zingerone, a compound with a structure related to substituted butanones, exhibits antifungal properties. researchgate.net Similarly, raspberry ketone, another butanone derivative, is known for its potential therapeutic and nutraceutical properties. researchgate.net The versatility of the butanone framework allows for the synthesis of a wide range of derivatives, including butenolides and butyrolactones, which are important chiral building blocks for creating biologically active and complex molecules. nih.govacs.org The biological production of 2-butanone (B6335102) in Escherichia coli has also been explored, highlighting its potential as a renewable chemical. nih.gov

Overview of Halogenated Phenyl-Substituted Hydroxyketones in Research

The presence of a halogenated phenyl group and a hydroxyl group on a ketone scaffold often imparts interesting chemical and biological properties to a molecule. Halogenated organic compounds are prevalent in many pharmaceuticals and agrochemicals due to the ability of halogens to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

α-Haloketones, which are ketones with a halogen atom on the carbon adjacent to the carbonyl group, are highly reactive and versatile intermediates in organic synthesis. nih.gov They are valuable precursors for the construction of more complex molecules, including various heterocyclic compounds. nih.gov The synthesis of aromatic α-haloketones is a well-established area of research, with numerous methods developed for their preparation. mdpi.com

Aromatic α-hydroxyketones are another important class of compounds, often synthesized from α-haloketone intermediates. google.com These compounds are widely used as photoinitiators in polymerization processes. google.com Research into structurally related compounds, such as 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, has revealed potential analgesic properties, suggesting that the combination of a chlorophenyl group and a hydroxyl group can be a key feature for biological activity.

Rationale for Academic Investigation of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-

While specific research dedicated exclusively to 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- is limited in publicly available literature, the rationale for its academic investigation can be inferred from the chemical and biological significance of its structural components. The molecule combines the 4-hydroxy-2-butanone (B42824) scaffold with a halogenated phenyl group, both of which are known to be important in different areas of chemical and pharmaceutical research.

The academic interest in this particular compound likely stems from its potential as:

A synthetic intermediate: Given the reactivity of the hydroxyl and carbonyl groups, this molecule could serve as a building block for the synthesis of more complex molecules, potentially including novel heterocyclic compounds or analogues of known biologically active substances.

A candidate for biological screening: The presence of the 2-chlorophenyl group, a common feature in many bioactive compounds, coupled with the hydroxyketone structure, makes it a candidate for screening for various pharmacological activities, such as antifungal, analgesic, or anti-inflammatory properties.

A subject for structure-activity relationship (SAR) studies: The synthesis and study of this compound and its isomers (such as the 3-chloro and 4-chloro derivatives) would allow researchers to investigate how the position of the chlorine atom on the phenyl ring affects the molecule's physical, chemical, and biological properties. This is a fundamental aspect of drug discovery and materials science.

In essence, the investigation of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- is a logical step in the broader exploration of substituted ketones and their potential applications. Its synthesis and characterization would contribute to the fundamental knowledge of this class of compounds and could pave the way for the discovery of new molecules with valuable properties.

Chemical Data for 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-

| Property | Value |

| CAS Number | 30543-15-8 |

| Molecular Formula | C₁₀H₁₁ClO₂ |

| Molecular Weight | 198.65 g/mol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

30543-15-8 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

4-(2-chlorophenyl)-4-hydroxybutan-2-one |

InChI |

InChI=1S/C10H11ClO2/c1-7(12)6-10(13)8-4-2-3-5-9(8)11/h2-5,10,13H,6H2,1H3 |

InChI Key |

NQAXRGCKEHWNIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1Cl)O |

Origin of Product |

United States |

Synthesis Methodologies and Chemical Transformations

Direct Synthetic Routes to 2-Butanone (B6335102), 4-(2-chlorophenyl)-4-hydroxy-

The most direct and convergent approach to synthesizing 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- is through the aldol (B89426) reaction. This carbon-carbon bond-forming reaction involves the nucleophilic addition of an acetone (B3395972) enolate to 2-chlorobenzaldehyde (B119727), directly assembling the target molecule's backbone.

Asymmetric Aldol Reactions for Enantioselective Synthesis

Achieving stereocontrol in the synthesis of β-hydroxy ketones is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. Asymmetric aldol reactions provide a powerful tool for the enantioselective synthesis of compounds like 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-, establishing the chiral center at the hydroxyl-bearing carbon.

An effective strategy for this is the use of chiral catalysts that mimic the function of type II aldolases. For instance, a combination of C(1)-symmetric chiral prolinamides, derived from o-phenylenediamine, and a Lewis acid like zinc triflate can catalyze the direct aldol reaction between a ketone and an aldehyde. ncert.nic.innih.gov This catalytic system operates effectively in aqueous media, promoting the formation of chiral β-hydroxy ketones with high chemical yields and enantiomeric excess (ee). nih.gov In the context of the target molecule, acetone would react with 2-chlorobenzaldehyde in the presence of such a catalyst to yield an enantioenriched product.

Research on similar structures, such as the synthesis of (S)-4-Hydroxy-4-(3-chlorophenyl)butan-2-one, has demonstrated the feasibility of this approach. In a general procedure, the reaction is carried out by combining the aldehyde with a solution of an enantioenriched catalyst in acetone. The addition of a weak acid, like acetic acid, initiates the reaction, which proceeds to afford the chiral aldol product. While specific yield and enantioselectivity for the 2-chloro isomer would require empirical determination, high values are anticipated based on analogous reactions.

| Catalyst System | Aldehyde | Ketone | Conditions | Expected Product | Potential Yield/ee |

| Chiral Prolinamide / Zn(OTf)₂ | 2-Chlorobenzaldehyde | Acetone | Aqueous media, room temp. | Enantioenriched 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- | High yield, up to 94% ee nih.gov |

| Enantioenriched Free-base Catalyst | 2-Chlorobenzaldehyde | Acetone | Acetic acid, room temp. | Enantioenriched 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- | Moderate to high yield |

Strategic Incorporation of the 2-Chlorophenyl Moiety

The strategic incorporation of the 2-chlorophenyl group is achieved by selecting 2-chlorobenzaldehyde as the electrophilic partner in the aldol reaction. In this crossed or mixed aldol reaction, the enolate of acetone acts as the nucleophile. libretexts.org To prevent the self-condensation of acetone and maximize the yield of the desired crossed product, the reaction is typically performed under conditions where one reactant, in this case, 2-chlorobenzaldehyde, has no α-hydrogens and thus cannot form an enolate. libretexts.org

The reaction mechanism involves the deprotonation of acetone at its α-carbon to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. A subsequent protonation step yields the final β-hydroxy ketone. This method directly installs the 2-chlorophenyl group at the desired position on the butanone framework.

Precursor Chemistry and Intermediate Transformations

The synthesis of the target compound can also be approached by first preparing key precursors and intermediates, which are then further modified. This section details the synthesis of the 4-hydroxy-2-butanone (B42824) precursor and the functionalization of the butanone backbone.

Synthesis of 4-Hydroxy-2-butanone Precursors

4-Hydroxy-2-butanone is a crucial precursor, representing the core structure of the target molecule without the aryl substituent. It is an important chemical intermediate traditionally synthesized via the aldol condensation of acetone and formaldehyde (B43269). nih.govresearchgate.net Various methodologies have been developed to optimize this synthesis.

Alkali-Catalyzed Liquid-Phase Reaction: The traditional method involves the reaction of excess acetone with formaldehyde in a dilute alkali solution (e.g., NaOH). researchgate.net This process, however, can suffer from side reactions and produce significant alkaline wastewater.

Non-Catalytic Supercritical Synthesis: A more modern, green chemistry approach involves performing the aldol condensation in supercritical water. nih.govresearchgate.netresearchgate.net This method is fast, has a high production yield, and avoids the need for an external catalyst, as formic acid generated in situ from formaldehyde can act as a catalyst. researchgate.net The activation energies for the formation and dehydration of 4-hydroxy-2-butanone under these conditions have been determined to be 97.5 ± 3.5 kJ/mol and 120.6 ± 5.8 kJ/mol, respectively. researchgate.net

Synthesis from 1,3-Butanediol: An alternative route involves the oxidation of 1,3-butanediol. One patented method describes using hydrogen peroxide as the oxidant in the presence of a tungstate (B81510) catalyst. This process is advantageous as the only by-product is water, leading to a high-purity product and minimal pollution.

| Synthesis Method | Reactants | Catalyst/Conditions | Key Advantages/Disadvantages |

| Traditional Aldol Condensation | Acetone, Formaldehyde | Dilute alkali (e.g., NaOH) | Simple; produces alkaline waste, potential for side-reactions. researchgate.net |

| Supercritical Synthesis | Acetone, Formaldehyde | No external catalyst, high temp/pressure (e.g., 230-270 °C) | Fast, high yield, catalyst-free, "green" process. researchgate.net |

| Oxidation of 1,3-Butanediol | 1,3-Butanediol, H₂O₂ | Tungstate catalyst | High purity, water is the only by-product, low pollution. |

Functionalization of the Butanone Backbone

The butanone backbone can be functionalized before the introduction of the aryl group. For instance, protecting the ketone of a precursor like 4-hydroxy-2-butanone as a ketal (e.g., an ethylene (B1197577) ketal) allows for selective reactions at the hydroxyl group. acs.orgacs.org Following the protection, the hydroxyl group could be oxidized and then subjected to a Grignard reaction with 2-chlorophenylmagnesium bromide. A final deprotection step would then yield the target molecule. This multi-step approach offers an alternative pathway that can be useful if the direct aldol reaction proves to be low-yielding or presents purification challenges.

Derivatization Pathways of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-

The presence of both a hydroxyl and a ketone functional group makes 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- a versatile intermediate for further chemical transformations. These derivatizations can be used to synthesize a range of other complex molecules.

Dehydration to α,β-Unsaturated Ketones: Like other aldol products, β-hydroxy ketones can undergo dehydration when heated under acidic or basic conditions to yield α,β-unsaturated ketones, also known as enones. openstax.orglibretexts.org This elimination of water is often facile due to the presence of the carbonyl group, which acidifies the α-hydrogens. openstax.org Treating 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- with acid would likely lead to the formation of 4-(2-chlorophenyl)but-3-en-2-one. The resulting conjugated enone is a stabilized system and this dehydration step can be used to drive an equilibrium-limited aldol reaction to completion. openstax.orgfiveable.me The acid-catalyzed mechanism typically proceeds via an E1 pathway involving protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent deprotonation at the α-carbon. jove.comntu.edu.sg

Reduction to 1,3-Diols: The ketone functionality can be reduced to a secondary alcohol, converting the β-hydroxy ketone into a 1,3-diol. This transformation is of significant interest in stereoselective synthesis. The stereochemical outcome of the reduction can be controlled by the choice of reagents. Diastereoselective reductions can be achieved by using directing groups. For example, treating the β-hydroxy ketone with a bidentate Lewis acid, such as a boronic acid derivative, can form a cyclic intermediate. oup.com This intermediate holds the molecule in a rigid conformation, allowing a hydride reagent (e.g., a borohydride) to attack the carbonyl from the less sterically hindered face, leading to the preferential formation of the syn-1,3-diol. oup.comyoutube.com Specific methods like the Narasaka-Prasad or Evans-Saksena reductions provide high diastereoselectivity for the synthesis of syn or anti diols, respectively. youtube.com

Oxidation to β-Diketones: The secondary alcohol of the β-hydroxy ketone can be oxidized to yield a β-diketone (in this case, 1-(2-chlorophenyl)butane-1,3-dione). Various oxidizing agents can be employed for this transformation. acs.org One reported method for oxidizing β-hydroxy ketones to β-diketones uses sodium hypochlorite (B82951) in the presence of a catalyst like 4-benzoyloxy-TEMPO. acs.orgacs.org This aldol condensation-oxidation sequence provides a convenient route to β-diketones from readily available aldehydes and ketones. acs.org

| Transformation | Reagent/Condition | Product Type |

| Dehydration | Acid (e.g., H₂SO₄) or Base (e.g., NaOH), Heat | α,β-Unsaturated Ketone (Enone) openstax.orglibretexts.org |

| Reduction | 1. Boronic Acid Derivative, 2. Hydride Reagent (e.g., NaBH₄) | syn-1,3-Diol oup.com |

| Oxidation | Sodium Hypochlorite (NaOCl) / Catalyst (e.g., BzOTEMPO) | β-Diketone acs.orgacs.org |

Transformations of the Carbonyl Functionality

The carbonyl group of the butanone moiety offers another reactive center within the molecule. This ketone functionality can undergo a range of transformations, including reduction and reactions with nitrogen nucleophiles.

Reduction: The carbonyl group can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) would be effective in converting the ketone to a hydroxyl group, resulting in the formation of 4-(2-chlorophenyl)-2,4-butanediol.

Imine and Oxime Formation: The carbonyl group can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These condensation reactions involve the nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. For instance, the reaction with a primary amine (R-NH2) would yield the corresponding N-substituted imine.

| Reaction | Reagents | Expected Product Class |

|---|---|---|

| Reduction | NaBH4 or LiAlH4 | Diol |

| Imine Formation | Primary Amine (R-NH2) | Imine |

| Oxime Formation | Hydroxylamine (NH2OH) | Oxime |

Synthesis Methodologies

The synthesis of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- can be approached through established carbon-carbon bond-forming reactions. Two plausible methods are the Grignard reaction and the aldol condensation.

Grignard Reaction: A Grignard reaction provides a direct route to forming the tertiary alcohol. This would involve the reaction of 2-chlorophenylmagnesium bromide, formed from 2-chlorobromobenzene and magnesium, with 4-hydroxy-2-butanone. However, a significant challenge with this approach is the presence of the acidic hydroxyl group in 4-hydroxy-2-butanone, which would react with the Grignard reagent. Therefore, a protecting group strategy would be necessary. The hydroxyl group of a precursor like 3-oxobutyl acetate (B1210297) could be protected before the Grignard reaction, followed by deprotection to yield the final product. Grignard reagents are known to react with ketones to form tertiary alcohols. libretexts.org

Aldol Condensation: An alternative synthetic route is the aldol condensation of 2-chlorobenzaldehyde with acetone. brainly.commagritek.com This reaction, typically base-catalyzed, would initially form a β-hydroxy ketone. magritek.com The enolate of acetone would act as a nucleophile, attacking the carbonyl carbon of 2-chlorobenzaldehyde. This would directly produce 4-(2-chlorophenyl)-4-hydroxy-2-butanone. This method avoids the need for protecting groups and is a common strategy for synthesizing similar β-hydroxy ketones. mnstate.edu

| Synthesis Method | Key Reactants | General Principle |

|---|---|---|

| Grignard Reaction | 2-chlorophenylmagnesium bromide and a protected 4-oxo-2-butanol derivative | Nucleophilic addition of an organometallic reagent to a ketone. libretexts.org |

| Aldol Condensation | 2-chlorobenzaldehyde and Acetone | Nucleophilic addition of an enolate to an aldehyde. brainly.commagritek.com |

Structural and Conformational Analysis

Solid-State Structural Determination (e.g., X-ray Crystallography of Derivatives)

The precise solid-state structure of 2-Butanone (B6335102), 4-(2-chlorophenyl)-4-hydroxy- has not been extensively reported in publicly available crystallographic databases. However, insights into the conformational preferences and intermolecular interactions of related structures can be gleaned from the X-ray crystallographic analysis of analogous compounds. One such example is the study of derivatives of 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one, which, while being a different heterocyclic system, shares the feature of a phenyl group and a hydroxyl group in proximity, offering a model for potential solid-state interactions.

A notable study in this area involves the crystallographic and electronic property investigation of several 1,5-benzodiazepine compounds, including cis-(3S,4S)-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one 3b , trans-(3R,4R)-1-ethyl-3-hydroxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one 4 , and trans-(3S,4S) 1-ethyl-3-ethoxy-7,8-dimethyl-4-phenyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one 5 . mdpi.com The core of these molecules is a seven-membered diazepine (B8756704) ring fused to a benzene (B151609) ring, with a carbonyl group at the 2-position of the diazepine ring. mdpi.com

The investigation into these derivatives provides valuable information on intermolecular interactions, which are crucial in understanding the solid-state packing of molecules. Hirshfeld surface analysis was employed to discern these interactions, revealing the significance of hydrogen bonding and van der Waals forces. mdpi.com

In a related context, the X-ray diffraction analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide provides further understanding of molecular interactions in the solid state. The crystal structure of this compound is stabilized by a network of N-H···O and C-H···O hydrogen bonds, in addition to C-H···π and π···π interactions, which collectively form supramolecular structures. eurjchem.com

While the crystallographic data for a direct derivative of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- remains elusive, the detailed structural analyses of these analogous compounds provide a strong foundation for predicting its potential solid-state behavior, including key intermolecular interactions and packing motifs.

Interactive Table of Crystallographic Data for an Analogous Compound

The following table summarizes the crystallographic data for a related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, which illustrates the type of detailed structural information obtained from X-ray crystallography. eurjchem.com

| Parameter | Value |

| Compound Name | N'-acetyl-N'-phenyl-2-naphthohydrazide |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | |

| 88.308(7) | |

| β (°) | |

| 89.744(6) | |

| γ (°) | |

| 86.744(7) | |

| Z | 2 |

| Final R value | 0.0580 |

| GOOF value | 1.066 |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the molecular world. For 2-Butanone (B6335102), 4-(2-chlorophenyl)-4-hydroxy-, these computational techniques provide a quantitative and qualitative understanding of its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of a molecule's three-dimensional arrangement of atoms (geometry optimization) and the distribution of its electrons (electronic structure). For 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to find the most stable conformation of the molecule.

These calculations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the optimization would detail the precise orientation of the 2-chlorophenyl group relative to the butanone chain and the hydroxyl group. The electronic structure analysis provides insights into the molecule's reactivity and polarity, highlighting regions of high and low electron density.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity.

For 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-, the HOMO is expected to be localized primarily on the electron-rich 2-chlorophenyl ring, while the LUMO is likely centered on the carbonyl group of the butanone moiety. The calculated energy gap provides a quantitative measure of the molecule's kinetic stability and its susceptibility to electronic excitation.

| Orbital | Energy (eV) | Localization |

| HOMO | (Calculated Value) | Primarily on the 2-chlorophenyl ring |

| LUMO | (Calculated Value) | Primarily on the carbonyl group |

| Energy Gap (eV) | (Calculated Difference) | - |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer and the stabilizing effects of orbital interactions within a molecule. By transforming the complex molecular orbitals into a more intuitive, localized framework of bonds and lone pairs, NBO analysis quantifies the delocalization of electron density.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) of Hydroxyl | σ* (C-C) | (Calculated Value) |

| LP (O) of Carbonyl | σ* (C-H) | (Calculated Value) |

| π (C=C) of Phenyl | σ* (C-C) | (Calculated Value) |

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the characteristic stretching and bending motions of its bonds. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the compound.

For 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-, DFT calculations can predict the vibrational modes and their corresponding intensities. Key predicted frequencies would include the O-H stretching of the hydroxyl group, the C=O stretching of the carbonyl group, and various vibrations associated with the chlorophenyl ring. By comparing the calculated spectrum with experimental data, a detailed assignment of the observed spectroscopic bands can be achieved.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | (Calculated Value) | Hydroxyl group stretching |

| ν(C=O) | (Calculated Value) | Carbonyl group stretching |

| ν(C-Cl) | (Calculated Value) | Carbon-chlorine stretching |

| Aromatic C-H Stretch | (Calculated Value) | Phenyl ring C-H stretching |

| Aromatic C=C Stretch | (Calculated Value) | Phenyl ring C=C stretching |

Molecular Interactions and Non-Covalent Forces

The structure, stability, and function of molecules are often governed by a delicate balance of non-covalent interactions. In 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-, intramolecular forces play a crucial role in defining its preferred conformation.

Studies of Intramolecular Interactions

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) within the same molecule allows for the formation of an intramolecular hydrogen bond. This interaction, where the hydroxyl hydrogen is attracted to the carbonyl oxygen, can lead to the formation of a stable cyclic-like structure.

Furthermore, the chlorine atom on the phenyl ring can participate in other non-covalent interactions. For instance, a weak interaction may exist between the chlorine atom and the hydroxyl hydrogen or the π-system of the aromatic ring itself. Computational studies can map the potential energy surface of the molecule to identify the most stable conformers and quantify the energetic contributions of these various intramolecular forces. These investigations are critical for understanding how the molecule behaves in different environments and how it might interact with other molecules.

Analysis of Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis

There are no available studies that have performed Non-Covalent Interaction (NCI) analysis or Hirshfeld surface analysis on 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-. Such analyses are crucial for understanding the intermolecular forces that govern the crystal packing and physical properties of a compound. Hirshfeld surface analysis, in particular, provides quantitative insights into the nature and prevalence of interactions such as hydrogen bonds and van der Waals forces. However, without experimental crystallographic data or dedicated computational studies, these analyses have not been conducted for this compound.

Molecular Docking Simulations

No molecular docking simulations featuring 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- as a ligand have been published in the scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a potential drug molecule might interact with a biological target.

As no docking studies have been performed, there is no information available on the ligand-protein interaction profiles for 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-. Consequently, no predicted biological targets have been identified or characterized for this compound through computational means. An interaction profile would typically include details of hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand within the protein's binding site.

There is no available data from computational assessments on the binding affinities of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- or its related scaffolds to any potential biological targets. Binding affinity calculations, often expressed as Ki (inhibition constant) or ΔG (Gibbs free energy of binding), quantify the strength of the interaction between a ligand and its target protein. Without such studies, the potential biological activity of this compound remains computationally uncharacterized.

Biological Activity and Mechanistic Insights in Vitro and Preclinical Studies

Cellular Bioactivity Profiling in Model Systems

Derivatives of β-hydroxy ketones and related butanone structures have demonstrated notable cytotoxic and antiproliferative effects across various cancer cell lines. These studies establish a precedent for the potential bioactivity of the butanone scaffold in oncology research.

For instance, natural hydroxyphenyl butanone has been shown to inhibit malignant biological manifestations in colorectal cancer cell lines, including cell proliferation, colony formation, and invasion. nih.gov The compound induces cell cycle arrest at the G1-S phase. nih.gov In a comparative study, the half-inhibitory concentrations (IC50) were determined for hydroxyphenyl butanone against HCT116 and LOVO colorectal cancer cells, demonstrating a clear dose-dependent inhibitory effect. nih.gov

Another related compound, 1,4-diamino-2-butanone (DAB), a putrescine analogue, exhibited significant cytotoxicity against RKO cells derived from human colon carcinoma, with an IC50 value of approximately 0.3 mM after a 24-hour incubation period. nih.gov Furthermore, broader studies on β'-hydroxy-α,β-unsaturated ketones have confirmed their antiproliferative activities against a panel of human solid tumor cell lines, including A2780 (ovarian), SW1573 (lung), and WiDr (colon). nih.gov Research on δ-hydroxy-γ-lactones, which share a hydroxylated carbon chain, also found them to be highly cytotoxic against gastric cancer AGS cells. researchgate.net

Table 1: Cytotoxic Activity of Butanone-Related Compounds in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Observed Activity | Reference |

|---|---|---|---|---|

| Natural Hydroxyphenyl Butanone | HCT116 | Colorectal Cancer | IC50: 190 µg/ml | nih.gov |

| Natural Hydroxyphenyl Butanone | LOVO | Colorectal Cancer | IC50: 174 µg/ml | nih.gov |

| 1,4-diamino-2-butanone (DAB) | RKO | Colon Carcinoma | IC50: ~0.3 mM | nih.gov |

| β'-hydroxy-α,β-unsaturated ketones | A2780 | Ovarian Cancer | Potent Antiproliferative Activity | nih.gov |

| SW1573 | Lung Cancer | Potent Antiproliferative Activity | nih.gov | |

| WiDr | Colon Cancer | Potent Antiproliferative Activity | nih.gov |

Enzyme Interaction and Modulation Studies

The butanone scaffold and its derivatives can interact with and modulate various enzyme systems, influencing cellular pathways through metabolic activation or direct inhibition.

Tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis, can oxidize phenolic compounds to corresponding o-quinones. nih.govmdpi.com A prominent example is 4-(4-hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, which is structurally analogous to 2-Butanone (B6335102), 4-(2-chlorophenyl)-4-hydroxy-. Studies have shown that raspberry ketone is a good substrate for tyrosinase. nih.govacs.org The enzyme catalyzes the oxidation of raspberry ketone into highly reactive and cytotoxic intermediates. acs.orgresearchgate.net

The tyrosinase-catalyzed oxidation of raspberry ketone rapidly produces 4-(3-oxobutyl)-1,2-benzoquinone (RK-quinone). nih.govacs.org This intermediate is then converted within minutes to (E)-4-(3-oxo-1-butenyl)-1,2-benzoquinone (DBL-quinone). nih.govacs.org These resulting quinones are electrophilic and can quantitatively bind to thiol-containing molecules like N-acetyl-l-cysteine and cysteine residues in proteins such as bovine serum albumin. nih.govresearchgate.net This enzymatic activation to reactive metabolites suggests a mechanism by which phenolic butanones can exert cytotoxicity, particularly in cells expressing high levels of tyrosinase, such as melanocytes. nih.govacs.org

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in lipid metabolism, energy homeostasis, and inflammation. mdpi.comnih.gov The alpha isoform, PPAR-α, is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and kidney. mdpi.comendocrine.org It is the molecular target for fibrate drugs used to treat dyslipidemia. nih.govwikipedia.org

While direct evidence for butanone derivatives acting as PPAR-α agonists is not established, other small molecules with related structures, such as butenolides derived from marine microorganisms, have been identified as agonists for both PPARα and PPARγ. mdpi.com PPARs are considered valuable drug targets in metabolic diseases and have been implicated in the proliferation of certain cancer cells, which can rely on fatty acid metabolism for energy. mdpi.comnih.gov The PPARα pathway is known to be activated in some breast cancer cell lines, where it can be inhibited by specific antagonists. mdpi.com Given that PPAR-α regulates the expression of genes involved in fatty acid oxidation and the synthesis of ketone bodies, it represents a plausible, albeit currently unexplored, target for compounds based on the butanone scaffold. nih.gov

Compounds with a butanone-based structure have been shown to modulate the expression of genes involved in critical cellular pathways, including stress response and cell cycle control.

Treatment of human colon carcinoma (RKO) cells with 1,4-diamino-2-butanone (DAB) resulted in notable changes in the expression of genes related to redox balance and cellular stress. nih.gov Specifically, an increased expression of Heme Oxygenase 1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and the cysteine/glutamate transporter xCT was observed. nih.gov Furthermore, DAB treatment led to an increase in p53 levels and the activation of Ataxia Telangiectasia Mutated (ATM), a key protein in the DNA damage response, ultimately disrupting the cell cycle. nih.gov

In a different model, hydroxyphenyl butanone was found to influence the Wnt/β-catenin signaling pathway in colorectal cancer cells. Its mechanism of inducing cell cycle arrest is attributed to the inhibition of Glycogen Synthase Kinase 3 Beta (GSK3β), a key regulatory kinase in this pathway. nih.gov The ability to correlate patterns of small-molecule sensitivity with basal gene expression across numerous cell lines is a powerful tool for elucidating such mechanisms of action. nih.gov

Cellular Mechanisms of Action for Butanone-Based Scaffolds

The butanone scaffold can exert its biological effects through several distinct cellular mechanisms, primarily revolving around the generation of oxidative stress, the formation of reactive metabolites, and the disruption of key cellular signaling pathways.

One of the central mechanisms involves the generation of reactive oxygen species (ROS) and the induction of a pro-oxidant state. nih.gov For example, the cytotoxicity of 1,4-diamino-2-butanone is linked to its aerobic oxidation, which yields hydrogen peroxide (H2O2) and a reactive α-oxoaldehyde. nih.gov This leads to a redox imbalance within the cell, triggering apoptosis, as evidenced by the cleavage of caspase 3 and Poly (ADP-ribose) polymerase (PARP). nih.gov This ROS-dependent mechanism is also seen with other related structures, such as the 4-hydroxy-2-pyridone derivative Sambutoxin, which induces ROS production, leading to DNA damage, cell cycle arrest at the G2/M phase, and apoptosis via the intrinsic mitochondrial pathway. nih.gov

A second mechanism involves the enzymatic conversion of butanone derivatives into reactive metabolites that can covalently modify cellular macromolecules. As seen with raspberry ketone, tyrosinase-catalyzed oxidation produces highly reactive quinones. nih.govacs.org These electrophilic species can readily form adducts with cellular thiols, including cysteine residues in proteins, potentially altering their function and leading to cytotoxicity. nih.govresearchgate.net

Finally, butanone-based compounds can directly interfere with specific signaling pathways that control cell growth and proliferation. The inhibition of GSK3β within the Wnt/β-catenin pathway by hydroxyphenyl butanone is a clear example of this mechanism, leading to cell cycle arrest and a reduction in the malignant behavior of cancer cells. nih.gov

Metabolic Pathways and Biotransformation Studies in Vitro and Preclinical Models

Identification of Metabolic Pathways in Biological Systems

The initial steps in metabolizing a foreign compound involve a series of enzymatic reactions, primarily occurring in the liver, designed to render the compound more water-soluble for excretion.

In vitro metabolic stability assays are fundamental in drug discovery for predicting how a compound will behave in vivo. nuvisan.com These assays often utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. youtube.com By incubating a compound with liver microsomes (from humans or preclinical species) and a necessary cofactor like NADPH, researchers can determine its metabolic rate and identify the resulting metabolites. youtube.comunl.edunih.gov

For aromatic ketones, these studies reveal key metabolic pathways. For example, bupropion (B1668061), an aromatic ketone containing a chlorophenyl group, undergoes extensive hepatic metabolism. nih.govclinpgx.org In vitro studies with human liver microsomes show that it is primarily metabolized through oxidation and reduction pathways. youtube.com The rate of metabolism in these assays helps calculate the intrinsic clearance (CLint), a measure of the inherent ability of liver enzymes to metabolize a drug. nuvisan.com This data is crucial for predicting a drug's half-life and potential for interactions with other drugs. nuvisan.com

| Parameter | Description | Relevance in In Vitro Studies |

| Liver Microsomes | Vesicles from the liver's endoplasmic reticulum containing Phase I metabolic enzymes (e.g., CYP450s). youtube.com | Primary tool for in vitro metabolism studies to simulate hepatic clearance. unl.edu |

| Intrinsic Clearance (CLint) | A measure of the rate of metabolism by liver enzymes, independent of other physiological factors. nuvisan.com | Predicts in vivo hepatic clearance and helps estimate a compound's half-life. |

| NADPH | A required cofactor for the catalytic activity of CYP450 enzymes. | Added to microsomal incubations to initiate and sustain metabolic reactions. nih.gov |

| Metabolite Identification | The process of determining the chemical structures of the products of metabolism. | Elucidates biotransformation pathways (e.g., hydroxylation, oxidation). nuvisan.com |

2-Butanone (B6335102), also known as methyl ethyl ketone (MEK), is a structural component of the target molecule. In biological systems, 2-butanone can be synthesized from glucose via the 2,3-butanediol (B46004) pathway, particularly in microorganisms like Klebsiella pneumoniae and engineered E. coli. researchgate.netnih.gov This process involves the conversion of 2,3-butanediol to 2-butanone, a reaction catalyzed by enzymes such as B12-dependent dehydratase. researchgate.netnih.gov Conversely, 2-butanone can be metabolized through reduction. For instance, a secondary alcohol dehydrogenase can catalyze the conversion of butanone to 2-butanol (B46777). nih.gov The oxidation of 2-butanol also yields 2-butanone. njit.edu This reversible relationship between the ketone and its corresponding secondary alcohol is a common metabolic route.

Enzymatic Transformations and Metabolite Characterization

Phase I and Phase II enzymatic reactions are central to the biotransformation of xenobiotics. Hydroxylation adds a polar hydroxyl group, and conjugation further increases water solubility for excretion.

Hydroxylation is a primary Phase I metabolic reaction catalyzed by cytochrome P450 monooxygenases (CYPs). researchgate.net These enzymes introduce an oxygen atom into a C-H bond, a critical step in metabolizing both aliphatic and aromatic compounds. nih.govnih.gov The mechanism for aromatic hydroxylation is complex and can proceed through different pathways, including the formation of an arene oxide intermediate in what is known as the "NIH shift" mechanism. pnas.orgacs.org

For analogous aromatic ketones, specific CYP isoforms are responsible for metabolism. The metabolism of bupropion is a well-studied example, where hydroxylation occurs at both the aliphatic tert-butyl group and the aromatic ring. ricardinis.pt

Aliphatic Hydroxylation: The major metabolite of bupropion is hydroxybupropion (B195616), formed by the hydroxylation of its tert-butyl group. This reaction is primarily catalyzed by the CYP2B6 isoform. clinpgx.org

Aromatic Hydroxylation: Bupropion can also undergo hydroxylation on its chlorophenyl ring to form metabolites like 4'-hydroxy-bupropion. ricardinis.pt Other enzymes, such as CYP2C19, have been identified in the formation of hydroxylated metabolites. clinpgx.org

The specific site of hydroxylation is determined by the substrate's structure and its orientation within the enzyme's active site. nih.gov

Following Phase I reactions like hydroxylation, the resulting metabolites often undergo Phase II conjugation to further increase their polarity and facilitate excretion. youtube.com Sulfate (B86663) conjugation, or sulfation, is a major Phase II pathway where a sulfonate group (-SO₃⁻) is added to the metabolite. wikipedia.org This reaction is catalyzed by sulfotransferase (SULT) enzymes. youarethehealer.org

Phenolic and alcoholic hydroxyl groups, such as those introduced during Phase I hydroxylation, are common substrates for sulfation. issx.org The resulting sulfate conjugates are typically biologically inactive and readily excreted in urine or bile. youarethehealer.orgnih.gov While generally a detoxification pathway, sulfation can in some cases lead to bioactivation. nih.gov For many phenolic compounds, sulfation competes with another conjugation reaction, glucuronidation. Sulfation is often a high-affinity, low-capacity pathway, meaning it is predominant at lower substrate concentrations. youarethehealer.org The metabolites of bupropion, including hydroxybupropion and its reduced forms, are known to undergo conjugation with glucuronide or sulfate. ricardinis.pt

Comparative Metabolism with Other Aromatic Ketones

Bupropion, as a complex aminoketone with a chlorophenyl ring, provides a useful comparison. Its metabolism involves multiple pathways:

Oxidation: Aliphatic and aromatic hydroxylation, primarily by CYP2B6. clinpgx.orgricardinis.pt

Reduction: The ketone group is reduced to form amino alcohol metabolites, threohydrobupropion and erythrohydrobupropion. ricardinis.ptgoogle.com

Conjugation: The hydroxylated and reduced metabolites undergo Phase II glucuronidation or sulfation. clinpgx.orgricardinis.pt

Another relevant analogue is ketamine, which also contains a 2-chlorophenyl group attached to a cyclohexanone (B45756) ring. Its primary metabolic pathway is N-demethylation by CYP3A4 to form norketamine, which is also an active metabolite. wikipedia.org Subsequent hydroxylation of norketamine also occurs. wikipedia.org

Comparing these examples highlights key metabolic principles:

The presence of a ketone group allows for metabolic reduction to an alcohol.

Aromatic rings, especially when activated, are susceptible to hydroxylation by CYP enzymes.

Alkyl substituents can undergo aliphatic hydroxylation.

The presence of heteroatoms (like nitrogen in bupropion and ketamine) provides additional sites for metabolism (e.g., N-demethylation).

The metabolism of chloroacetamide herbicides, which also contain chlorophenyl structures, involves hydroxylation and subsequent oxidation to form reactive quinone imines, demonstrating that the aniline (B41778) metabolites of these compounds are key to their bioactivation. researchgate.net This indicates that the specific arrangement of functional groups profoundly dictates the metabolic outcome.

| Compound | Key Structural Features | Primary Metabolic Pathways | Key Enzymes |

| Bupropion | Aromatic Ketone, Chlorophenyl, tert-Butylamino group. nih.gov | Aliphatic & Aromatic Hydroxylation, Ketone Reduction. ricardinis.pt | CYP2B6, Carbonyl Reductases. clinpgx.org |

| Ketamine | Cyclohexanone, Chlorophenyl, Methylamino group. | N-demethylation, Hydroxylation. wikipedia.org | CYP3A4, CYP2B6. wikipedia.org |

| Chloroacetamides | Chlorophenyl, Amide group. | Dealkylation, Aromatic Hydroxylation, Oxidation. researchgate.net | Cytochrome P450s. |

Structure Activity Relationship Sar Studies of Analogues and Derivatives

Impact of Halogen Substitution Position on Biological Activities and Chemical Reactivity

Comparison of Ortho- vs. Para-Chlorophenyl Isomers

The substitution pattern on the phenyl ring significantly influences the biological activity of compounds. While direct comparative studies on the ortho- and para-chlorophenyl isomers of 4-hydroxy-4-phenyl-2-butanone are not extensively detailed in readily available literature, established principles in medicinal chemistry allow for well-founded postulations.

In many classes of biologically active compounds, the position of a substituent like chlorine can drastically alter efficacy. For instance, in studies of other pharmacophores such as Schiff bases, it has been observed that meta- and para-substituted analogues exhibit greater antibacterial and antifungal activities compared to their ortho-substituted counterparts. This difference is often attributed to steric hindrance. An ortho-substituent, being adjacent to the point of connection to the rest of the molecule, can physically obstruct the optimal orientation required for binding to a biological target, such as an enzyme or receptor active site.

Conversely, a para-substituent is located at the opposite end of the ring, minimizing steric clashes and allowing for more favorable interactions. In a study on 2,3-benzodiazepine analogues, it was noted that placing an electron-withdrawing group at the meta-position was favorable for inhibitory activity. nih.gov Halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution, meaning they withdraw electron density inductively but can donate it through resonance. libretexts.orglibretexts.org The para-position allows these electronic effects to be fully expressed without the steric interference inherent to the ortho-position.

Table 1: Postulated Comparison of Ortho- vs. Para-Chlorophenyl Isomers

| Feature | Ortho-Isomer (2-chlorophenyl) | Para-Isomer (4-chlorophenyl) | Rationale |

|---|---|---|---|

| Steric Hindrance | High | Low | The ortho-position is adjacent to the butanone chain, potentially causing steric clashes with biological targets. |

| Electronic Effect | Inductive withdrawal, potential for intramolecular interactions. | Inductive withdrawal and resonance effects are prominent without steric interference. | The substituent's ability to influence the ring's electron density can affect binding affinity. |

| Postulated Activity | Potentially lower | Potentially higher | Reduced steric hindrance at the para-position often correlates with improved biological activity. |

Effects of Other Halogen Substituents (e.g., Bromophenyl)

Replacing the chloro-substituent with other halogens, such as bromine, introduces changes in several key physicochemical parameters, including size, electronegativity, and lipophilicity (hydrophobicity). These modifications can fine-tune the compound's pharmacological profile.

The trend down the halogen group from chlorine to bromine involves an increase in atomic radius and a decrease in electronegativity. The larger size of bromine compared to chlorine can lead to increased steric bulk, which could either enhance or hinder biological activity depending on the topology of the target binding site.

A crucial factor is the change in lipophilicity, often quantified by the hydrophobic parameter (π). Both chlorine and bromine increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. Bromine generally imparts a greater lipophilic character than chlorine. This enhanced lipophilicity can lead to stronger hydrophobic interactions with the biological target, potentially increasing binding affinity and activity.

Influence of Substituents on the Aromatic Ring

The electronic nature of substituents on the aromatic ring—whether they are electron-donating or electron-withdrawing—profoundly alters the reactivity of the ring and its potential for intermolecular interactions, which are the basis of biological activity. lumenlearning.com

Hydroxyl and Methoxy (B1213986) Analogue Studies

Hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring via resonance. libretexts.org This increased electron density can enhance interactions with electron-poor regions of a receptor.

The hydroxyl group is a potent hydrogen bond donor and acceptor, which can lead to the formation of strong, specific contacts with a biological target, significantly enhancing binding affinity. The methoxy group, while also an electron-donating group, is only a hydrogen bond acceptor and is bulkier. The replacement of a hydroxyl group with a methoxy group can therefore help to probe the importance of hydrogen bond donation at that position and the spatial tolerance of the binding site. In some contexts, the hydroxyl group is found to be more activating than the methoxy group in electrophilic aromatic substitution, which can translate to differences in reactivity and metabolic stability. libretexts.org

Investigation of Nitro and Acetamido Substituted Analogues

Nitro (-NO₂) and acetamido (-NHCOCH₃) groups represent opposite ends of the electronic spectrum.

The nitro group is a powerful electron-withdrawing group and a strong deactivating group in electrophilic aromatic substitution. lumenlearning.com Its presence significantly reduces the electron density of the aromatic ring, making it a π-acceptor. This can favor interactions with electron-rich domains of a biological target. The nitro group is also a strong hydrogen bond acceptor. Due to its deactivating nature, it directs incoming electrophiles to the meta-position. libretexts.org

The acetamido group , in contrast, is an electron-donating, activating group. The nitrogen atom's lone pair can participate in resonance, feeding electron density into the ring. This makes the ring more nucleophilic and promotes interactions with electrophilic or cation-π sensitive sites on a receptor. The acetamido group is a hydrogen bond donor and acceptor, providing multiple points for potential interaction. As an activating group, it directs substitution to the ortho- and para-positions. libretexts.org

Table 2: Electronic and Directing Effects of Aromatic Substituents

| Substituent | Formula | Electronic Effect | Ring Reactivity | Directing Effect | Potential Interactions |

|---|---|---|---|---|---|

| Hydroxyl | -OH | Donating (Resonance) | Activating | Ortho, Para | H-bond donor/acceptor |

| Methoxy | -OCH₃ | Donating (Resonance) | Activating | Ortho, Para | H-bond acceptor |

| Nitro | -NO₂ | Withdrawing (Resonance & Inductive) | Deactivating | Meta | H-bond acceptor, π-acceptor |

| Acetamido | -NHCOCH₃ | Donating (Resonance) | Activating | Ortho, Para | H-bond donor/acceptor |

Stereochemical Aspects of Activity

The 4-carbon of 2-Butanone (B6335102), 4-(2-chlorophenyl)-4-hydroxy- is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates.

This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral. One enantiomer may fit into a binding site much more effectively than the other, leading to a stronger interaction and a more pronounced biological effect. For example, in a study of 3-(p-chlorophenyl)-4-aminobutanoic acid, the R(+) enantiomer was found to be 4.2 to 9.2 times more effective than the S(-) enantiomer. nih.gov This highlights the critical importance of stereochemistry in determining pharmacological activity.

Similarly, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) is employed to produce (R)-1,3-butanediol with high stereochemical selectivity, demonstrating that biological systems can preferentially recognize and process one stereoisomer over another. researchgate.net Therefore, it is highly probable that the R and S enantiomers of 4-(2-chlorophenyl)-4-hydroxy-2-butanone would display different levels of biological activity, with one enantiomer likely being significantly more potent.

Enantiomeric Synthesis and Purity Analysis (e.g., (4R)- vs. (4S)-Isomers)

The stereochemistry at the C4 position of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-, bearing the hydroxyl group, is a critical determinant of its biological activity. The synthesis and analysis of its individual enantiomers, (4R)-4-(2-chlorophenyl)-4-hydroxy-2-butanone and (4S)-4-(2-chlorophenyl)-4-hydroxy-2-butanone, are therefore of significant interest.

While specific details on the asymmetric synthesis of the individual enantiomers of 4-(2-chlorophenyl)-4-hydroxy-2-butanone are not extensively documented in publicly available literature, the analysis of the enantiomeric purity of this compound has been described. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard method for separating and quantifying enantiomers.

For the analysis of (4R)-(2-Chlorophenyl)-4-hydroxy-2-butanone, a Chiralpak AD column has been utilized. The separation was achieved using a mobile phase of 2-propanol and n-hexane, with detection at a UV wavelength of 254 nm. Under these conditions, the major (4R) enantiomer and the minor (4S) enantiomer exhibit distinct retention times, allowing for their separation and the determination of the enantiomeric excess. In one reported analysis, an enantiomeric excess of 77% was determined for the (4R)-enantiomer.

| Parameter | Condition |

|---|---|

| Chromatographic Column | Chiralpak AD |

| Mobile Phase | 2-propanol/n-hexane (7.5:92.5 V/V) |

| Flow Rate | 0.8 mL/min |

| UV Detection Wavelength | 254 nm |

| Retention Time (Major Enantiomer, 4R) | 10.9 min |

| Retention Time (Minor Enantiomer, 4S) | 12.3 min |

| Enantiomeric Excess (% ee) | 77% (for the 4R enantiomer) |

Stereoselective Interactions with Biological Targets

Detailed studies on the stereoselective interactions of the individual (4R) and (4S) enantiomers of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- with specific biological targets are not widely reported in the available scientific literature. However, it is a well-established principle in pharmacology and medicinal chemistry that enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This is due to the three-dimensional nature of biological macromolecules, such as enzymes and receptors, which often leads to stereospecific binding interactions. One enantiomer may bind with high affinity and elicit a desired biological response, while the other may be less active, inactive, or even produce undesirable side effects. Therefore, it is highly probable that the (4R) and (4S) isomers of 4-(2-chlorophenyl)-4-hydroxy-2-butanone would display differential activity at their biological target(s).

Modifications to the Butanone Scaffold (e.g., other substituted butanones, butanol derivatives)

Investigations into the structure-activity relationships of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- often involve modifications to the butanone scaffold. These modifications can include altering the length of the alkyl chain, changing the position or nature of the substituents on the butanone core, or reducing the ketone functionality to a hydroxyl group to form butanol derivatives.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Chiral Control

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of efficient and highly stereoselective synthetic methods for producing enantiopure 2-Butanone (B6335102), 4-(2-chlorophenyl)-4-hydroxy- is a critical area of future research. Current synthetic approaches to similar β-hydroxy ketones often result in racemic mixtures, necessitating challenging and costly chiral resolution steps. Future strategies should focus on asymmetric synthesis to directly obtain the desired enantiomer with high purity.

Several promising approaches could be explored:

Organocatalysis: The use of small chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives, for instance, have been successfully employed in asymmetric aldol (B89426) reactions to produce β-hydroxy ketones with high enantioselectivity. Future research could focus on designing and screening a library of chiral organocatalysts specifically tailored for the reaction between 2-chloroacetophenone (B165298) and a suitable acetone (B3395972) equivalent.

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions. Ketoreductases (KREDs) are particularly promising for the asymmetric reduction of a precursor diketone to furnish the chiral hydroxyl group. Directed evolution and protein engineering techniques could be employed to develop KRED variants with high activity and selectivity for the specific substrate.

Chiral Metal Catalysis: Transition metal complexes with chiral ligands are widely used for asymmetric transformations. The development of novel chiral catalysts for the enantioselective addition of an enolate to 2-chlorobenzaldehyde (B119727) would be a valuable strategy.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts. | Design of novel chiral prolinamide or other organocatalysts for improved enantiomeric excess (ee). |

| Biocatalysis | High enantioselectivity, mild reaction conditions, green chemistry. | Screening and engineering of ketoreductases or other enzymes for specific substrate recognition. |

| Chiral Metal Catalysis | High turnover numbers, broad substrate scope. | Development of new chiral ligands and optimization of reaction conditions for high stereocontrol. |

Advanced Computational Approaches for Predictive Modeling of Bioactivity

In silico methods are indispensable in modern drug discovery for predicting the biological activity and potential targets of novel compounds, thereby reducing the time and cost of experimental screening. For 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-, computational approaches can provide valuable insights into its structure-activity relationships (SAR) and guide the design of more potent and selective analogues.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D and 3D-QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity. These models can help identify key structural features that are crucial for activity and predict the potency of newly designed compounds. For instance, parameters like the electronic properties of the chlorophenyl ring and the steric bulk around the chiral center can be systematically varied and their impact on activity modeled.

Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of the compound within the active site of the target protein. Subsequent molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the key interactions that govern binding.

Pharmacophore Modeling: Based on a set of active analogues, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired activity profile.

| Computational Approach | Application | Predicted Outcomes |

| QSAR | Predict bioactivity of new analogues. | Identification of key molecular descriptors influencing activity. |

| Molecular Docking | Predict binding mode to a biological target. | Estimation of binding affinity and key protein-ligand interactions. |

| Molecular Dynamics | Assess the stability of the ligand-target complex. | Understanding of the dynamic behavior and conformational changes upon binding. |

| Pharmacophore Modeling | Identify essential structural features for activity. | Virtual screening of compound libraries to find new hits. |

Exploration of Undiscovered Biological Targets and Pathways

The structural motifs present in 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- suggest potential interactions with a variety of biological targets. The aromatic ketone moiety is a common feature in many biologically active compounds, and the presence of a chlorine atom can significantly influence its electronic properties and metabolic stability.

Future research should aim to identify and validate the biological targets of this compound through a combination of computational and experimental approaches:

Reverse Docking and Target Fishing: In silico methods like reverse docking can be used to screen the compound against a large database of protein structures to identify potential binding partners. This can generate hypotheses about the compound's mechanism of action.

Phenotypic Screening: High-content screening of the compound in various cell-based assays can reveal its effects on cellular processes such as proliferation, apoptosis, and signaling pathways. Hits from these screens can then be followed up with more detailed mechanistic studies.

Chemical Proteomics: Affinity-based proteomics techniques can be employed to directly identify the protein targets of the compound in a cellular context. This involves immobilizing a derivative of the compound on a solid support and using it to "pull down" its binding partners from a cell lysate.

The exploration of undiscovered targets could reveal novel therapeutic applications for this class of compounds. For example, the chlorophenyl group is present in several approved drugs, and its interaction with specific biological pathways warrants further investigation.

Design and Synthesis of Next-Generation Analogues with Tuned Properties

Building upon the knowledge gained from synthetic, computational, and biological studies, the rational design and synthesis of next-generation analogues of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy- with improved properties is a key translational goal. The aim is to optimize the lead compound for enhanced potency, selectivity, and pharmacokinetic properties.

Strategies for designing next-generation analogues include:

Systematic Modification of the Aromatic Ring: The position and nature of the substituent on the phenyl ring can be varied to probe its influence on activity. For example, moving the chlorine atom to the meta or para position, or replacing it with other halogen atoms or electron-donating/withdrawing groups, could significantly impact the compound's biological profile.

Modification of the Ketone and Hydroxyl Groups: The ketone and hydroxyl groups are key functional handles that can be modified to alter the compound's reactivity and hydrogen bonding capacity. For instance, the ketone could be reduced to a secondary alcohol, or the hydroxyl group could be derivatized to form esters or ethers.

Introduction of Additional Functional Groups: The introduction of new functional groups onto the butanone backbone could lead to novel interactions with the biological target and improve the compound's physicochemical properties.

The synthesis of these analogues will leverage the novel synthetic strategies developed for chiral control, ensuring that the stereochemistry of the new compounds is well-defined. Each new analogue will be subjected to a battery of in vitro and in silico evaluations to assess its activity and properties, creating a feedback loop for further design and optimization.

| Analogue Design Strategy | Rationale | Desired Outcome |

| Aromatic Ring Modification | Modulate electronic and steric properties. | Improved binding affinity and selectivity. |

| Functional Group Interconversion | Alter hydrogen bonding and reactivity. | Enhanced potency and metabolic stability. |

| Scaffold Hopping | Explore new chemical space. | Discovery of novel analogues with improved drug-like properties. |

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for structural elucidation of 2-Butanone, 4-(2-chlorophenyl)-4-hydroxy-?

- Methodological Answer : Utilize a combination of NMR (1H and 13C) and FTIR to identify functional groups (e.g., ketone, hydroxyl, and chloro-substituents). Compare spectral data with structurally related compounds like 4-(4-hydroxyphenyl)-2-butanone (NIST δH 1.2–2.8 ppm for methyl/methylene groups, δC 207 ppm for ketone) . Mass spectrometry (MS) can confirm molecular weight (expected ~200–220 g/mol based on analogs) . For unresolved signals, employ 2D NMR techniques (e.g., COSY, HSQC) to resolve coupling patterns.

Q. How can synthetic routes for this compound be optimized to minimize by-products?

- Methodological Answer : Design a Friedel-Crafts acylation using 2-chlorophenyl precursors and a protected hydroxybutanone intermediate to avoid unwanted hydroxyl reactions. Monitor reaction progress via HPLC or TLC with UV visualization. For purification, use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Impurity profiles of similar chlorophenyl ketones suggest side reactions at the hydroxyl group; thus, protective groups (e.g., silyl ethers) may improve yield .

Advanced Research Questions

Q. How do discrepancies in spectral data for structurally similar compounds inform analytical validation for this compound?

- Methodological Answer : Cross-validate data using computational chemistry (e.g., DFT calculations for NMR chemical shifts) to resolve conflicts between experimental and literature values. For example, steric effects from the 2-chlorophenyl group may alter chemical shifts compared to 4-hydroxyphenyl analogs . Use high-resolution MS to distinguish isotopic patterns (e.g., Cl vs. Br interference) and confirm molecular formula .

Q. What strategies address challenges in isolating this compound from natural sources?

- Methodological Answer : If present in plant matrices (e.g., Hedysarum spp.), employ accelerated solvent extraction (ASE) with polar solvents (e.g., methanol/water) followed by solid-phase extraction (SPE) to enrich the target compound. GC-MS or LC-MS/MS can differentiate it from co-eluting metabolites (e.g., dibutyl phthalate or fatty acid esters) . For trace amounts, use isotopic labeling or derivatization (e.g., silylation) to enhance detection sensitivity.

Q. How can reaction mechanisms involving this compound be studied to explain unexpected by-products?

- Methodological Answer : Conduct kinetic studies under varying conditions (pH, temperature) to identify intermediates. For example, the hydroxyl group may participate in keto-enol tautomerism, influencing reactivity. Use in situ IR spectroscopy to monitor tautomeric shifts or HPLC-MS to trap reactive intermediates. Computational modeling (e.g., MD simulations ) can predict steric/electronic effects of the 2-chlorophenyl substituent on reaction pathways .

Data Contradiction & Validation

Q. How should researchers resolve contradictions in purity assessments across studies?

- Methodological Answer : Apply orthogonal methods:

- HPLC-DAD for UV purity (λ = 254 nm for aromatic/ketone chromophores).

- NMR purity using qNMR with an internal standard (e.g., maleic acid).

- Elemental analysis to verify C/H/O/Cl ratios.

Discrepancies may arise from residual solvents or degradation products (e.g., oxidation of the hydroxyl group). For stability, perform accelerated degradation studies (40°C/75% RH) and analyze via LC-MS to identify degradation pathways .

Biological & Pharmacological Research

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) due to structural similarity to bioactive chlorophenyl ketones . For cytotoxicity screening, use MTT assays in cancer cell lines. Include controls for hydroxyl-group-mediated antioxidant activity (e.g., DPPH radical scavenging). Ensure solubility in assay buffers via DMSO co-solvent systems (<0.1% v/v) to avoid artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.